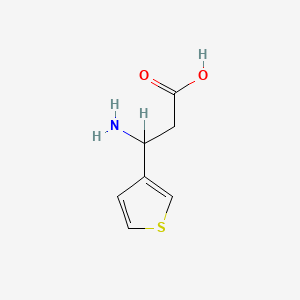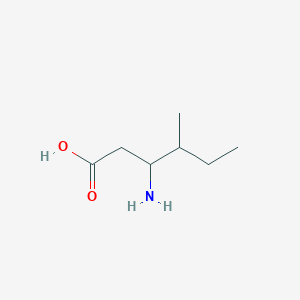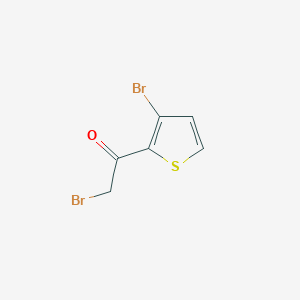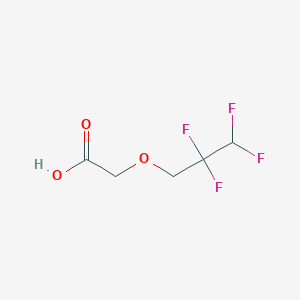
(2,2,3,3-Tetrafluoropropoxy)acetic acid
Übersicht
Beschreibung
Optimized Synthesis of Tetrafluoroterephthalic Acid
The synthesis of tetrafluoroterephthalic acid (H2tfBDC) is achieved with high efficiency, as reported in the study. By reacting 1,2,4,5-tetrafluorobenzene with an excess of n-butyllithium in tetrahydrofuran (THF), followed by carbonation with CO2, a yield of 95% is obtained without the need for extensive purification. The molecular structure of H2tfBDC is confirmed through single crystal X-ray structure analysis, which aligns with previous data from a deuterated sample. Additionally, the study explores the formation of single crystals of H2tfBDC·2H2O and (NH4)2tfBDC through recrystallization and reaction with aqueous ammonia, respectively. The latter shows thermal stability up to 250 °C and increased solubility in water compared to H2tfBDC. Furthermore, the synthesis of monosubstituted 2,3,5,6-tetrafluorobenzoic acid (H2tfBC) is described, which forms dimeric units in its crystal structure .
Molecular Structure Analysis
The molecular structure of H2tfBDC is elucidated using single crystal X-ray structure analysis, confirming the previously obtained data. The study also reports the crystal structures of H2tfBDC·2H2O and (NH4)2tfBDC, highlighting an extensive hydrogen bonding network in the former and the thermal stability and solubility properties of the latter. The crystal structure of H2tfBC is characterized by dimeric units, which is a distinctive structural feature of this compound .
Chemical Reactions Analysis
The research paper discusses the reactivity of 1,2,4,5-tetrafluorobenzene with n-butyllithium in THF, leading to the formation of H2tfBDC and H2tfBC. The difference in the stoichiometry of n-butyllithium used dictates the formation of either the tetra-substituted or mono-substituted product. The subsequent reactions with water/acetone and aqueous ammonia solution for H2tfBDC lead to the formation of different crystalline forms, demonstrating the versatility of the compound in forming coordination polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are briefly mentioned. H2tfBDC is obtained in high yields and can be recrystallized to form single crystals with an extensive hydrogen bonding network. The ammonium salt (NH4)2tfBDC exhibits enhanced solubility in water and thermal stability up to 250 °C. These properties suggest potential applications in the construction of new coordination polymers and metal-organic frameworks, as the title of the paper implies. The solid-state UV spectra of the complexes formed with 2-(1H-tetrazol-1-yl) acetic acid are also investigated, although the details of these properties are not provided in the abstract .
Synthesis Analysis
The synthesis of related compounds, such as those involving 2-(1H-tetrazol-1-yl) acetic acid, is not detailed in the provided papers. However, the synthesis of H2tfBDC and its derivatives is well-documented, with a focus on the high yield and the lack of need for extensive purification. The formation of coordination polymers is also mentioned, which could be relevant to the synthesis of compounds related to (2,2,3,3-Tetrafluoropropoxy)acetic acid, although the specific synthesis of this compound is not discussed .
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Application : “(2,2,3,3-Tetrafluoropropoxy)acetic acid” is a fluorinated building block used in chemical synthesis . It’s used in the creation of other complex molecules.
- Results : The outcomes of these reactions are highly dependent on the specific reaction conditions and the other reactants used. Unfortunately, detailed results or quantitative data are not available .
- Fluorinated Building Blocks
- Application : “(2,2,3,3-Tetrafluoropropoxy)acetic acid” is a fluorinated building block . It’s used in the creation of other complex molecules.
- Results : The outcomes of these reactions are highly dependent on the specific reaction conditions and the other reactants used. Unfortunately, detailed results or quantitative data are not available .
- Fluorinated Building Blocks
- Application : “(2,2,3,3-Tetrafluoropropoxy)acetic acid” is a fluorinated building block . It’s used in the creation of other complex molecules.
- Results : The outcomes of these reactions are highly dependent on the specific reaction conditions and the other reactants used. Unfortunately, detailed results or quantitative data are not available .
Safety And Hazards
“(2,2,3,3-Tetrafluoropropoxy)acetic acid” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information pictograms indicate that it may cause eye irritation (GHS07) . The precautionary statements recommend rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
2-(2,2,3,3-tetrafluoropropoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O3/c6-4(7)5(8,9)2-12-1-3(10)11/h4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOWEDZMVMBETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385160 | |
| Record name | (2,2,3,3-tetrafluoropropoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,3,3-Tetrafluoropropoxy)acetic acid | |
CAS RN |
870-51-9 | |
| Record name | (2,2,3,3-tetrafluoropropoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



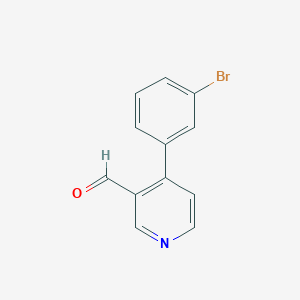




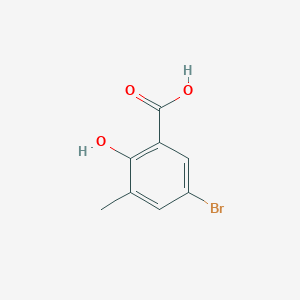

![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)
